![molecular formula C20H18F3N5O2 B10947736 [2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)quinolin-4-yl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10947736.png)
[2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)quinolin-4-yl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
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Overview
Description
[2-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL][5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE is a complex organic compound that features a quinoline and pyrazole moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both quinoline and pyrazole rings in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL][5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with 2-amino-4-quinolinecarboxylic acid under acidic conditions to form the intermediate. This intermediate is then reacted with 5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
[2-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL][5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution can be carried out using nucleophiles like amines or thiols, while electrophilic substitution can be performed using electrophiles like halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound may be investigated for its potential as a bioactive molecule. The presence of the quinoline and pyrazole rings suggests that it may exhibit antimicrobial, antiviral, or anticancer properties. Researchers can explore its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound can be studied for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases. Its unique structure allows for the design of analogs with improved efficacy and reduced side effects.
Industry
In industry, the compound can be used in the development of new materials with specific properties. For example, it may be incorporated into polymers or coatings to enhance their performance. Its unique chemical properties can also be exploited in the development of new catalysts or sensors.
Mechanism of Action
The mechanism of action of [2-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL][5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE involves its interaction with specific molecular targets. The quinoline ring can intercalate into DNA, disrupting its structure and function. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.
Pyrazole Derivatives: Compounds like celecoxib, which is used as an anti-inflammatory drug.
Uniqueness
The uniqueness of [2-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL][5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE lies in its combination of the quinoline and pyrazole rings, along with the trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C20H18F3N5O2 |
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Molecular Weight |
417.4 g/mol |
IUPAC Name |
[2-(1-ethyl-5-methylpyrazol-4-yl)quinolin-4-yl]-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C20H18F3N5O2/c1-3-27-12(2)15(11-25-27)17-10-14(13-6-4-5-7-16(13)26-17)18(29)28-19(30,8-9-24-28)20(21,22)23/h4-7,9-11,30H,3,8H2,1-2H3 |
InChI Key |
DPXZQUWMBXNQIK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(CC=N4)(C(F)(F)F)O)C |
Origin of Product |
United States |
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